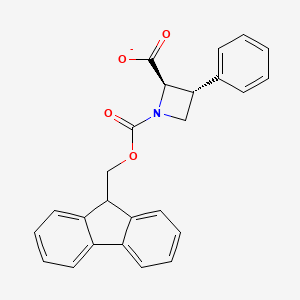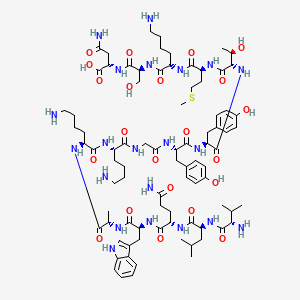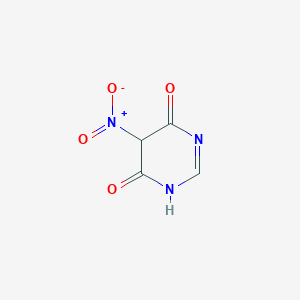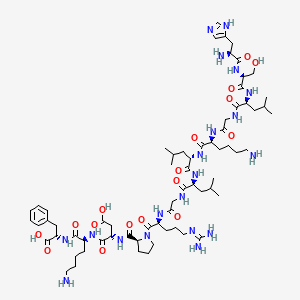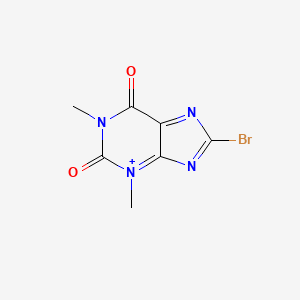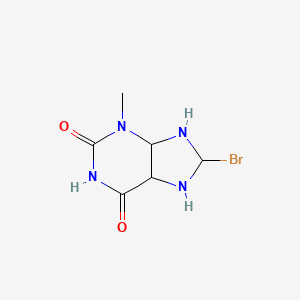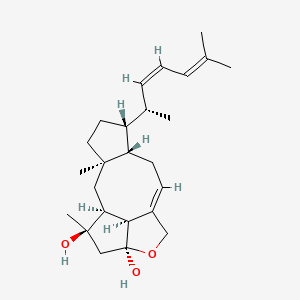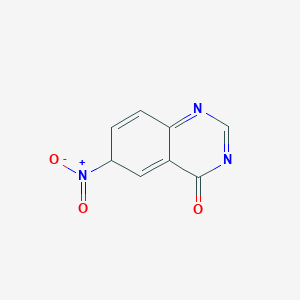
6-nitro-6H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-6H-quinazolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 6-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-6H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid and formamide to form 3(H)-quinazolin-4-one. The hydrogen atom at the 6-position is then replaced by a nitro group using a nitriding compound. The final product, 6-nitro-3(H)-quinazolin-4-one, can be further reduced using tin(II) chloride dihydrate (SnCl2·2H2O) as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-nitro-6H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl2·2H2O.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like tin(II) chloride dihydrate (SnCl2·2H2O) are used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Reduction: 6-amino-6H-quinazolin-4-one is a major product formed from the reduction of this compound.
Substitution: Depending on the nucleophile used, various substituted quinazolinone derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
6-nitro-6H-quinazolin-4-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-nitro-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, the compound exhibits antibacterial activity by interfering with bacterial cell wall synthesis and protein function . The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-6H-quinazolin-4-one: Formed by the reduction of 6-nitro-6H-quinazolin-4-one, it exhibits different biological activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Another quinazolinone derivative with distinct biological activities.
Uniqueness
This compound is unique due to the presence of the nitro group at the 6-position, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse biological activities make it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C8H5N3O3 |
|---|---|
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
6-nitro-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-5H |
InChI-Schlüssel |
CRDQNNJBYYLKGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=NC(=O)C2=CC1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



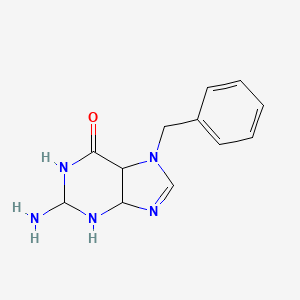
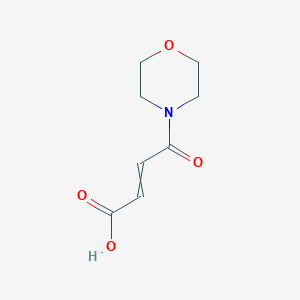
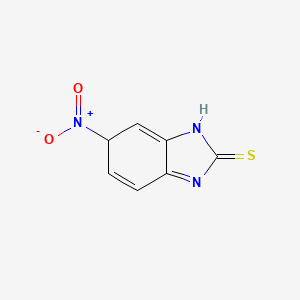
![1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester](/img/structure/B12359967.png)

